5-Methyl-1H-imidazol-4-amine
Overview
Description
5-Methyl-1H-imidazol-4-amine is a heterocyclic organic compound with the molecular formula C4H7N3 It is a derivative of imidazole, featuring a methyl group at the 5-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-imidazol-4-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can yield the desired imidazole derivative . Another method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
5-Methyl-1H-imidazol-4-amine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of functional materials
Mechanism of Action
The mechanism of action of 5-Methyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the amino group at the 4-position.
4-Methylimidazole: Differs by the position of the methyl group.
2-Methylimidazole: Has the methyl group at the 2-position instead of the 5-position.
Uniqueness: 5-Methyl-1H-imidazol-4-amine is unique due to the presence of both a methyl group at the 5-position and an amino group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields .
Properties
IUPAC Name |
5-methyl-1H-imidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-4(5)7-2-6-3/h2H,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZKKIYWHYCKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515283 | |
Record name | 5-Methyl-1H-imidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25271-84-5 | |
Record name | 5-Methyl-1H-imidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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